molecular formula C10H10ClN3O3S B2821678 4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide CAS No. 1235225-22-5

4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2821678
CAS No.: 1235225-22-5
M. Wt: 287.72
InChI Key: YATBAKDMMMVXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide is a synthetic small molecule featuring a benzenesulfonamide moiety linked to a 3-methyl-1,2,4-oxadiazole ring. This structure places it within a class of compounds investigated for potential pharmacological activities, particularly in oncology. The 1,2,4-oxadiazole scaffold is a well-known pharmacophore in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for ester and amide functionalities . Simultaneously, the sulfonamide group is a privileged structure in drug design, present in many therapeutic agents that act through the inhibition of key enzymes like carbonic anhydrase and dihydropteroate synthetase . The strategic hybridization of these two motifs in a single molecule is a common approach to developing new chemotherapeutic agents with multi-targeted mechanisms of action . Research on analogous compounds has demonstrated that such sulfonamide-heterocycle hybrids can exhibit cytotoxic effects by inhibiting specific cancer biological targets, including thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, structurally similar molecules have shown promising pro-apoptotic activity, inducing cell death in various human cancer cell lines, such as colon cancer (HCT-116), cervical cancer (HeLa), and breast cancer (MCF-7) . The specific 4-chloro and 3-methyl substitutions on the benzene and oxadiazole rings, respectively, are designed to fine-tune the compound's physicochemical properties, such as lipophilicity and membrane permeability, and to explore structure-activity relationships (SAR) . This compound is intended for research purposes only to further investigate these potential mechanisms and activities. It is For Research Use Only. Not for use in diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3S/c1-7-13-10(17-14-7)6-12-18(15,16)9-4-2-8(11)3-5-9/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATBAKDMMMVXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial properties, making it a candidate for the development of new antibiotics.

Table 1: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting potential for clinical applications in treating infections caused by resistant strains.

Antifungal Properties

Research has indicated that compounds containing the oxadiazole moiety can exhibit antifungal activity. A study demonstrated that derivatives of this compound showed effectiveness against various fungal pathogens, indicating its potential use in antifungal therapies.

Anti-inflammatory Effects

Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

Several studies have documented the efficacy of this compound in laboratory settings:

Case Study 1: Antibacterial Testing

A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics. This suggests that it could be developed into a novel therapeutic agent.

Case Study 2: Anti-inflammatory Research

In vitro studies showed that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory drug.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Electronic and Steric Effects

  • The target compound’s methyl-oxadiazole substituent provides moderate electron-withdrawing effects due to the oxadiazole’s electronegative atoms, which may enhance binding to polar enzyme active sites. In contrast, the phenyl-isoxazole derivative introduces strong electron-withdrawing and π-π stacking capabilities via its aromatic phenyl group.

Lipophilicity and Solubility

  • The fluorinated benzyl-sulfanyl-triazole compound exhibits the highest molar mass (452.95 g/mol) and lipophilicity due to its fluorinated benzyl and allyl groups, likely reducing aqueous solubility. The target compound and sulfanyl-triazole analog have lower molecular weights, suggesting better solubility profiles.

Biological Activity

4-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide moiety, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities. The presence of the 3-methyl-1,2,4-oxadiazole ring enhances its biological profile, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C10H10ClN3O2S. Its structure includes:

  • A benzene ring substituted with a sulfonamide group .
  • A 3-methyl-1,2,4-oxadiazole moiety that contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Antibacterial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antibacterial properties. The mechanism involves:

  • Inhibition of bacterial enzymes involved in cell wall synthesis, leading to cell lysis and death .

Anticancer Properties

Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. The proposed mechanisms include:

  • Disruption of cellular signaling pathways that promote cell survival and proliferation.

Biological Activity Studies

Several studies have investigated the biological activities of this compound and related compounds:

Experimental Findings

  • Antimicrobial Screening : In vitro tests against various bacterial strains demonstrated that this compound exhibits growth inhibition comparable to established antibiotics .
  • Cardiovascular Effects : A study on sulfonamide derivatives indicated that certain compounds could affect perfusion pressure and coronary resistance in isolated rat heart models. This suggests potential applications in cardiovascular therapeutics .
  • Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in disease pathways. Results showed favorable interactions with key enzymes related to bacterial resistance mechanisms .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntibacterialVarious BacteriaInhibition of cell wall synthesis
AnticancerCancer Cell LinesInduction of apoptosis and disruption of signaling
CardiovascularIsolated Rat HeartModulation of perfusion pressure

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) similar to that of traditional sulfonamides.

Case Study 2: Cardiovascular Impact

In an isolated rat heart model, the compound was tested for its effects on coronary resistance. The results showed a statistically significant reduction in coronary resistance when treated with the compound compared to controls, suggesting potential therapeutic benefits in managing hypertension .

Q & A

Q. What are the common synthetic routes for 4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions between 4-chlorobenzenesulfonyl chloride and (3-methyl-1,2,4-oxadiazol-5-yl)methanamine. Key steps include:

  • Sulfonamide Formation : React the sulfonyl chloride with the amine in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., triethylamine) at 0–25°C for 12–24 hours .
  • Oxadiazole Ring Preparation : Pre-synthesize the oxadiazole moiety using cyclization of amidoximes with carboxylic acid derivatives, followed by purification via column chromatography . Optimization involves adjusting stoichiometry, temperature, and solvent polarity to improve yields (>70%) and minimize byproducts like unreacted sulfonyl chloride.

Q. How can researchers structurally characterize this compound and validate its purity?

Use a combination of:

  • Spectroscopy : 1^1H/13^13C NMR to confirm proton/environment assignments (e.g., sulfonamide NH at δ 8–10 ppm, oxadiazole CH3_3 at δ 2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C10_{10}H11_{11}ClN4_4O3_3S; exact mass 326.02 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation, refine single-crystal data using SHELXL (space group, bond angles, and torsion angles) . Purity is validated via HPLC (≥95% peak area) and elemental analysis (C, H, N within ±0.4% theoretical values).

Q. What biological activities are associated with this compound, and what are the proposed mechanisms?

The compound exhibits:

  • Antimicrobial Activity : Inhibition of microbial enzymes (e.g., dihydropteroate synthase) via sulfonamide binding to pterin pockets .
  • Enzyme Modulation : Oxadiazole-mediated interactions with metalloenzymes (e.g., carbonic anhydrase) through coordination to active-site zinc ions .
  • Cellular Uptake : Enhanced bioavailability due to the oxadiazole ring’s lipophilicity (logP ~2.1) and sulfonamide solubility . Assays include MIC (minimum inhibitory concentration) testing and enzyme inhibition kinetics (IC50_{50} values).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to:

  • Calculate HOMO-LUMO gaps (predicting charge transfer interactions; ~4–5 eV for sulfonamide-oxadiazole systems) .
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen as hydrogen-bond acceptors) .
  • Simulate reaction pathways for derivative synthesis (e.g., substituent effects on cyclization energy barriers) . Software: Gaussian or ORCA with a 6-31G(d,p) basis set.

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., fixed pH, temperature) for MIC or enzyme inhibition tests .
  • Structural Polymorphism : Use X-ray crystallography to confirm the dominant conformation (e.g., oxadiazole ring planarity affecting target binding) .
  • Metabolic Stability : Perform ADME studies (e.g., microsomal stability assays) to rule out rapid degradation masking true activity .

Q. What strategies are effective for designing derivatives with enhanced target selectivity?

Rational modifications include:

  • Sulfonamide Substituents : Introduce electron-withdrawing groups (e.g., -CF3_3) to strengthen hydrogen bonding with enzyme active sites .
  • Oxadiazole Modifications : Replace the methyl group with bulkier substituents (e.g., cyclopropyl) to improve steric complementarity .
  • Linker Optimization : Adjust methylene spacer length between sulfonamide and oxadiazole to balance flexibility/rigidity . Validate via molecular docking (AutoDock Vina) and binding free energy calculations (MM-PBSA).

Methodological Guidance

Q. How can crystallographic data (SHELX) refine the compound’s structure for mechanistic studies?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (Cl, S).
  • Refinement : Apply SHELXL’s least-squares method to optimize thermal parameters (R1_1 < 0.05 for high-resolution data) .
  • Validation : Check for voids (PLATON) and hydrogen-bond networks (e.g., sulfonamide N–H···O interactions) .

Q. What in vitro models are suitable for evaluating pharmacokinetic properties?

  • Permeability : Caco-2 cell monolayers (apparent permeability coefficient, Papp_{app} > 1 × 106^{-6} cm/s indicates good absorption) .
  • Metabolic Stability : Liver microsomes (human/rat) to calculate intrinsic clearance (Clint_{int} < 10 mL/min/kg desirable) .
  • Plasma Protein Binding : Equilibrium dialysis (unbound fraction >5% for therapeutic efficacy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.